Cas no 1126321-06-9 (2-(4-chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
2-(4-chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-2-fluoro-3-methoxyphenylboronic acid pinacol ester
- HSVVGWQPLYMMJZ-UHFFFAOYSA-N
- 2-(4-chloro-2-fluro-3-methoxylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(4-chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(4-chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- SCHEMBL1397106
- DB-148228
- EN300-12609452
- 1126321-06-9
- CS-0189358
- E92361
- BVB32106
- MFCD22493590
-
- MDL: MFCD22493590
- Inchi: 1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)8-6-7-9(15)11(17-5)10(8)16/h6-7H,1-5H3
- InChI Key: HSVVGWQPLYMMJZ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(B2OC(C)(C)C(C)(C)O2)=C(C=1OC)F
Computed Properties
- Exact Mass: 286.0943304g/mol
- Monoisotopic Mass: 286.0943304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 324
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 27.7
2-(4-chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB517596-500 mg |
4-Chloro-2-fluoro-3-methoxyphenylboronic acid pinacol ester |
1126321-06-9 | 500MG |
€228.10 | 2023-04-17 | ||
| abcr | AB517596-1 g |
4-Chloro-2-fluoro-3-methoxyphenylboronic acid pinacol ester |
1126321-06-9 | 1g |
€301.20 | 2023-04-17 | ||
| abcr | AB517596-500mg |
4-Chloro-2-fluoro-3-methoxyphenylboronic acid pinacol ester |
1126321-06-9 | 500mg |
€228.10 | 2023-09-02 | ||
| abcr | AB517596-1g |
4-Chloro-2-fluoro-3-methoxyphenylboronic acid pinacol ester; . |
1126321-06-9 | 1g |
€254.00 | 2025-04-22 | ||
| Enamine | EN300-12609452-0.1g |
2-(4-chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1126321-06-9 | 0.1g |
$175.0 | 2023-05-23 | ||
| Enamine | EN300-12609452-0.25g |
2-(4-chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1126321-06-9 | 0.25g |
$183.0 | 2023-05-23 | ||
| Enamine | EN300-12609452-0.5g |
2-(4-chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1126321-06-9 | 0.5g |
$190.0 | 2023-05-23 | ||
| Enamine | EN300-12609452-1.0g |
2-(4-chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1126321-06-9 | 1g |
$199.0 | 2023-05-23 | ||
| Enamine | EN300-12609452-2.5g |
2-(4-chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1126321-06-9 | 2.5g |
$389.0 | 2023-05-23 | ||
| Enamine | EN300-12609452-5.0g |
2-(4-chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1126321-06-9 | 5g |
$576.0 | 2023-05-23 |
2-(4-chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Suppliers
2-(4-chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Related Literature
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 2-(4-chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Compound CAS No. 1126321-06-9: 2-(4-Chloro-2-Fluoro-3-Methoxyphenyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane
The compound with CAS No. 1126321-06-9, named 2-(4-chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which combines a substituted phenyl group with a dioxaborolane ring system. The dioxaborolane framework is particularly notable for its versatility in various chemical reactions and its potential applications in advanced materials.
Recent studies have highlighted the importance of this compound in the development of novel materials for optoelectronic devices. The substituted phenyl group (specifically the 4-chloro-2-fluoro-3-methoxyphenyl moiety) contributes to the compound's electronic properties, making it an ideal candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. Researchers have demonstrated that the presence of chlorine and fluorine substituents enhances the compound's stability under harsh conditions while maintaining its electronic conductivity.
The dioxaborolane ring system in this compound plays a crucial role in its reactivity and functionality. The tetramethyl substitution pattern on the dioxaborolane ring not only increases the compound's thermal stability but also facilitates its incorporation into larger molecular frameworks. This feature has been exploited in recent polymer synthesis research, where the compound serves as a building block for creating high-performance polymers with tailored mechanical and electronic properties.
From a structural perspective, the compound's phenyl group is attached to the dioxaborolane ring via a single bond. This arrangement allows for efficient electron delocalization across the molecule, which is critical for its performance in electronic applications. The methoxy group on the phenyl ring further modulates the compound's reactivity by introducing electron-donating effects that can be leveraged in various catalytic processes.
In terms of synthesis, this compound is typically prepared through a combination of Suzuki-Miyaura coupling reactions and boron-based cyclizations. The use of palladium catalysts has been shown to significantly enhance the reaction efficiency while maintaining high yields. Recent advancements in catalytic systems have enabled researchers to synthesize this compound with greater precision and scalability.
One of the most promising applications of this compound lies in its potential use as a precursor for advanced materials. For instance, it has been employed as a monomer in the synthesis of conjugated polymers that exhibit exceptional electrical conductivity and mechanical flexibility. These polymers have found applications in flexible electronics and wearable devices.
The chlorine and fluorine substituents on the phenyl ring also contribute to the compound's resistance to environmental degradation. This property makes it suitable for use in outdoor applications where prolonged exposure to UV radiation and moisture is expected. Recent studies have demonstrated that these substituents can significantly extend the operational lifetime of materials derived from this compound.
In conclusion, CAS No. 1126321-06-9 represents a cutting-edge material with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers working on advanced materials and organic electronics. As ongoing research continues to uncover new potential uses for this compound, it is poised to play an increasingly important role in shaping future technologies.
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